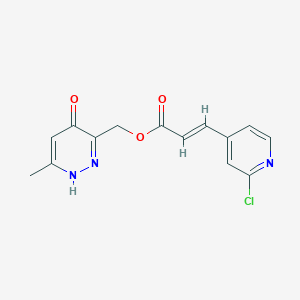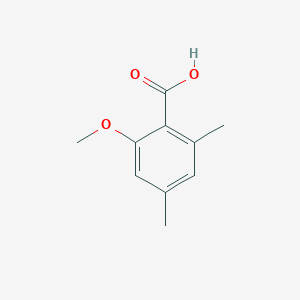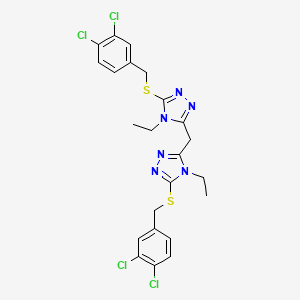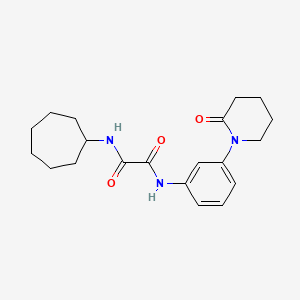
(6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate is a useful research compound. Its molecular formula is C14H12ClN3O3 and its molecular weight is 305.72. The purity is usually 95%.
BenchChem offers high-quality (6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Multifunctional Heterocyclic Systems
The compound is a versatile synthon for the preparation of various polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, demonstrating its significant utility in creating diverse heterocyclic structures with potential applications in medicinal chemistry and materials science (Pizzioli et al., 1998).
Nucleophilic Displacement Reactions
The study on the reactivity of a related compound, methyl (3,6-dichloropyridazin-4-yl)acetate, towards nucleophiles highlights the selectivity in nucleophilic displacement reactions, shedding light on its reactivity pattern which could be essential for designing new synthetic routes for heterocyclic compounds (Adembri et al., 1976).
Biological Activities of Heterocyclic Derivatives
A range of novel pyridine and fused pyridine derivatives prepared from the compound exhibit antimicrobial and antioxidant activities, showcasing the potential of these heterocyclic systems in the development of new therapeutic agents (Flefel et al., 2018).
Anticancer and Antimicrobial Agents
The synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines and their evaluation as anticancer and antimicrobial agents underline the compound's role in generating biologically active molecules that could contribute to the discovery of new drugs (Katariya et al., 2021).
Metal Coordination and Self-Assembly
The ability of pyridazine derivatives to coordinate with metals and form complex structures is highlighted, indicating the compound's application in constructing metal-organic frameworks and other supramolecular assemblies with potential applications in catalysis, sensing, and materials science (Hoogenboom et al., 2006).
properties
IUPAC Name |
(6-methyl-4-oxo-1H-pyridazin-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-6-12(19)11(18-17-9)8-21-14(20)3-2-10-4-5-16-13(15)7-10/h2-7H,8H2,1H3,(H,17,19)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUTWFWGSLZKFE-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1)COC(=O)C=CC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=NN1)COC(=O)/C=C/C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2739916.png)


![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2739919.png)


![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2739926.png)




![N-[Cyano-[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2739937.png)
![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide](/img/structure/B2739939.png)